molecular formula C20H21NO5 B14794282 (2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid

(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid

Cat. No.: B14794282
M. Wt: 355.4 g/mol
InChI Key: YBKRZKSVPNEMQK-KZULUSFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid is a chiral compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the Fmoc group makes it particularly useful in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The Fmoc group can be removed by treatment with a base such as piperidine, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Piperidine in dimethylformamide.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Removal of the Fmoc group, yielding the free amino acid.

Scientific Research Applications

(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of protein structure and function.

    Medicine: Utilized in the development of peptide-based drugs.

    Industry: Applied in the production of synthetic peptides for various industrial applications.

Mechanism of Action

The mechanism of action of (2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form the desired peptide chain.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxypropanoic acid
  • (2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxyvaleric acid

Uniqueness

The uniqueness of (2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid lies in its specific structure, which provides a balance between stability and reactivity. The presence of the Fmoc group ensures that the compound can be used effectively in peptide synthesis, while the chiral centers allow for the formation of stereochemically pure peptides.

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C20H21NO5/c1-12(22)18(19(23)24)21(2)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18,22H,11H2,1-2H3,(H,23,24)/t12-,18-/m1/s1

InChI Key

YBKRZKSVPNEMQK-KZULUSFZSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Origin of Product

United States

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